molecular formula C11H21NO4 B558144 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid CAS No. 136092-78-9

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

Cat. No. B558144
M. Wt: 231.29 g/mol
InChI Key: BSMXBPUTGXWAGA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 . The molecular weight is 231.29 .


Chemical Reactions Analysis

This compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid or lump . It is stored in a sealed container in a dry room temperature environment .

Scientific Research Applications

  • Precursor in Synthesis of Amino Acids and Peptides : This compound is used as a precursor in the synthesis of specific amino acids. For instance, it was involved in the synthesis of trans-4-methylproline (Nevalainen & Koskinen, 2001), and in the synthesis of enantiopure non-natural alpha-amino acids (Constantinou-Kokotou et al., 2001).

  • Mechanistic Studies in Chemical Reactions : It is used in studies to understand the mechanisms of chemical reactions. For example, a study explored the reaction pathway of methylglyoxal with the guanidino group of arginine using a related compound (Klöpfer, Spanneberg, & Glomb, 2011).

  • Quantitative Analysis in Chemistry : The tert-butyloxycarbonyl group, a part of this compound, is quantitatively cleaved from N-blocked amino acids and peptides for accurate determination, which is essential in various chemical analyses (Ehrlich-Rogozinski, 1974).

  • Synthesis of Complex Molecules : It is used in the synthesis of complex molecules such as detoxinine, demonstrating its utility in producing biologically active compounds (Ohfune & Nishio, 1984).

  • Biofuel Production Research : This compound is part of research in biofuel production, particularly in the synthesis of pentanol isomers in engineered microorganisms (Cann & Liao, 2009).

  • Pharmaceutical Applications : In medicinal chemistry, it is utilized for the preparation of compounds like renin inhibitory peptides (Thaisrivongs et al., 1987).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

The compound’s unique properties and reactivity make it a promising candidate for future research and applications, particularly in the field of peptide synthesis. Its use in the preparation of indole derivatives as efflux pump inhibitors also suggests potential applications in the treatment and prevention of bacterial infections .

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMXBPUTGXWAGA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid

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